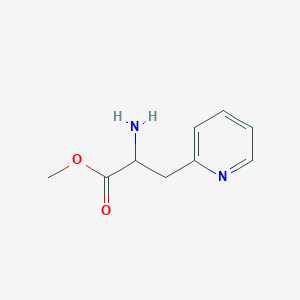

Methyl 2-amino-3-(pyridin-2-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-4-2-3-5-11-7/h2-5,8H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUMFYLWBZTWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 3 Pyridin 2 Yl Propanoate

Classical Synthetic Approaches for Amino Acid Derivatives

The foundational methods for synthesizing α-amino acids, including pyridyl-substituted variants, often involve multi-step sequences that have been refined over decades. These classical routes typically produce racemic mixtures, which then require resolution to isolate the desired enantiomer.

Condensation-Reduction Strategies for Amino Acid Synthesis

Condensation reactions are a cornerstone of amino acid synthesis, where two or more molecules combine, often with the loss of a small molecule like water. mdpi.com These are frequently followed by a reduction step to yield the final amino acid structure. A prominent example is the Strecker synthesis, one of the most versatile methods for preparing racemic α-amino acids. acs.org This process involves the reaction of an aldehyde, ammonia (B1221849), and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid. acs.orgucalgary.ca

Another key strategy is the reductive amination of an α-keto acid. libretexts.org In this approach, an α-keto acid is condensed with ammonia to form an imine, which is then reduced to the corresponding α-amino acid. For the synthesis of Methyl 2-amino-3-(pyridin-2-yl)propanoate, this would involve the reductive amination of methyl 2-oxo-3-(pyridin-2-yl)propanoate.

Peptide synthesis also relies heavily on condensation agents to form the amide bond between amino acids. creative-peptides.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxybenzotriazole (HOBt) are used to activate the carboxyl group of one amino acid for nucleophilic attack by the amino group of another. creative-peptides.com While typically used for peptide chain elongation, these principles of carboxyl activation are fundamental to many amino acid derivative syntheses. creative-peptides.comrsc.org

Nucleophilic Alkylation Reactions in Alpha-Amino Acid Formation

Nucleophilic alkylation provides a direct method for forming the carbon skeleton of α-amino acids by creating a new carbon-carbon bond at the alpha position. libretexts.org These reactions typically involve the alkylation of an enolate or enolate equivalent with a suitable electrophile.

A common method is the amination of an α-halo acid, where an α-bromocarboxylic acid is treated with ammonia to form the amino acid via nucleophilic substitution. ucalgary.calibretexts.org To produce the target compound, this would necessitate the synthesis of methyl 2-bromo-3-(pyridin-2-yl)propanoate, followed by amination.

A more controlled and widely used approach is the alkylation of a glycine (B1666218) enolate equivalent. The amidomalonate synthesis, a variation of the malonic ester synthesis, is a classic example. libretexts.org In this method, diethyl acetamidomalonate is deprotonated with a base to form a nucleophile, which is then alkylated with an alkyl halide. Subsequent hydrolysis and decarboxylation yield the desired α-amino acid. libretexts.org For the target molecule, the alkylating agent would be 2-(halomethyl)pyridine.

Table 1: Comparison of Classical Alkylation Strategies

| Method | Nucleophile | Electrophile for Target Synthesis | Key Steps | Outcome |

|---|---|---|---|---|

| Amination of α-Halo Ester | Ammonia | Methyl 2-bromo-3-(pyridin-2-yl)propanoate | 1. Halogenation of the ester. 2. Nucleophilic substitution with ammonia. | Racemic Product |

| Amidomalonate Synthesis | Diethyl acetamidomalonate anion | 2-(Bromomethyl)pyridine | 1. Deprotonation. 2. Alkylation. 3. Hydrolysis and decarboxylation. | Racemic Product |

Asymmetric Synthesis of this compound

Producing enantiomerically pure compounds is crucial for pharmaceutical applications. Asymmetric synthesis aims to create a specific enantiomer directly, bypassing the need for resolving racemic mixtures. nih.gov

Chiral Auxiliary-Mediated Methodologies (e.g., Schöllkopf's Auxiliary in Alanine Derivatives)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. numberanalytics.comwikipedia.org Evans oxazolidinones and pseudoephedrine amides are well-known examples used to control the diastereoselectivity of alkylation reactions. numberanalytics.comwikipedia.orgsigmaaldrich.com

For the asymmetric synthesis of α-amino acids, the Schöllkopf auxiliary is particularly relevant. This method utilizes a bislactim ether derived from a cyclic dipeptide (diketopiperazine) of valine and glycine. The glycine unit can be deprotonated and then alkylated with high diastereoselectivity. Subsequent hydrolysis cleaves the auxiliary and liberates the new, enantiomerically enriched α-amino acid ester. To synthesize (S)- or (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate, the electrophile used for alkylation of the Schöllkopf auxiliary would be 2-(halomethyl)pyridine.

Table 2: Diastereoselective Alkylation using Chiral Auxiliaries

| Auxiliary Type | Example | General Mechanism | Application to Target |

|---|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Attachment to a carboxylic acid, deprotonation at the α-carbon, diastereoselective alkylation, and removal of the auxiliary. | Could be adapted for the synthesis of the target acid before esterification. |

| Bislactim Ethers | Schöllkopf's Auxiliary | Deprotonation of the glycine-derived methylene (B1212753) group, diastereoselective alkylation with 2-(bromomethyl)pyridine, and acidic hydrolysis to yield the methyl ester directly. | A direct and established route for asymmetric α-amino acid ester synthesis. |

Catalytic Asymmetric Transformations for Enantioselective Synthesis

Catalytic asymmetric synthesis is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. nih.gov A key strategy for synthesizing α-amino acids is the asymmetric hydrogenation of a dehydroamino acid precursor.

A novel method for the synthesis of (2-pyridyl)alanines was developed involving the asymmetric hydrogenation of a (Z)-2-acetamido-3-(pyridin-2-yl)acrylate derivative. nih.gov In this process, the pyridine (B92270) nitrogen is first oxidized to the N-oxide. This modification is crucial for achieving high enantioselectivity in the subsequent hydrogenation step, which is catalyzed by a chiral rhodium complex, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄. nih.gov After the hydrogenation sets the stereocenter, the N-oxide is reduced back to the pyridine, yielding the desired product in high enantiomeric excess (ee). nih.gov This approach was successfully applied to the synthesis of L-azatyrosine. nih.gov

Table 3: Enantioselective Synthesis of 2-Pyridylalanine Derivatives via Asymmetric Hydrogenation nih.gov

| Substrate | Catalyst | Key Step | Enantiomeric Excess (ee) |

|---|---|---|---|

| (Z)-Methyl 2-acetamido-3-(1-oxido-pyridin-2-yl)acrylate | (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄ | Asymmetric Hydrogenation | 80-83% |

| (Z)-N-Acetyl-(5-benzyloxy-2-pyridyl)dehydroamino acid N-oxide | (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄ | Asymmetric Hydrogenation | >96% (for L-azatyrosine) |

Novel and Sustainable Synthetic Routes for Pyridyl-Substituted Propanoates

Modern synthetic chemistry emphasizes the development of "green" or sustainable methodologies. These approaches focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. nih.govnih.gov

For the synthesis of amino acid derivatives, catalytic methods that proceed with high atom economy are particularly desirable. A sustainable approach for the N-alkylation of amino acids involves the direct use of alcohols as alkylating agents via a "borrowing hydrogen" strategy. nih.gov This process, often catalyzed by transition metals, generates water as the only byproduct, avoiding the stoichiometric waste associated with using alkyl halides. nih.gov

Microwave-assisted organic synthesis represents another green approach, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.gov This technique could be applied to various steps in the synthesis of this compound, such as the condensation or alkylation stages.

The synthesis of pyridyl-substituted propanoates can also be achieved through Michael addition reactions. A reported method for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate involves the reaction of 2-aminopyridine (B139424) with ethyl acrylate, catalyzed by trifluoromethanesulfonic acid. google.com While not an α-amino acid synthesis, this demonstrates a direct route to pyridyl-substituted propanoate structures. Adapting such addition reactions to create α-amino acid derivatives in a sustainable manner, perhaps using biocatalysis or organocatalysis, is an area of ongoing research. researchgate.net

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com For the synthesis of pyridylalanine derivatives, palladium and nickel catalysts have shown significant promise.

One of the most effective strategies involves the use of an organozinc reagent derived from a protected serine. nih.govresearchgate.net This approach utilizes a readily available chiral starting material to install the amino acid backbone, which is then coupled with a suitable halopyridine. A key publication by Jackson and coworkers details the synthesis of a variety of substituted pyridyl amino acids using a palladium-catalyzed cross-coupling of serine-derived organozinc reagents with different halopyridines. nih.govresearchgate.net The general transformation for the 2-pyridyl isomer is outlined below.

The starting material, typically L-serine, is first protected and converted into a derivative with a good leaving group at the β-position, such as an iodide. This iodoalanine derivative is then treated with zinc metal to form the corresponding organozinc reagent. The subsequent palladium-catalyzed cross-coupling with a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-iodopyridine, yields the protected this compound.

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Pyridylalanine Derivatives This table is a representation of typical conditions and may not reflect the exact parameters for this compound.

| Parameter | Description |

|---|---|

| Starting Material | Protected L-serine derivative (e.g., N-Boc-3-iodo-L-alanine methyl ester) |

| Coupling Partner | 2-Halopyridine (e.g., 2-bromopyridine, 2-iodopyridine) |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) |

| Solvent | Aprotic polar solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)) |

| Temperature | Room temperature to elevated temperatures (e.g., 25-80 °C) |

| Yields | Variable, depending on the specific substrates and conditions. |

More recent advancements in cross-coupling have also seen the emergence of nickel-catalyzed methods for the asymmetric synthesis of unnatural amino acids. researchgate.net These reactions can employ racemic α-halo amino acid derivatives and couple them with organozinc reagents in the presence of a chiral nickel catalyst to produce enantiomerically enriched products. While a specific application to this compound is not detailed in the initial literature, this methodology presents a viable and potentially more atom-economical alternative to the use of a chiral pool starting material like serine.

Enzymatic and Biocatalytic Syntheses

The use of enzymes in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. For the synthesis of chiral amines and amino acids, transaminases (also known as aminotransferases) have garnered significant attention. nih.govnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, a process known as transamination. mdpi.com

The synthesis of this compound via a biocatalytic route would typically involve the asymmetric transamination of the corresponding prochiral keto-ester, methyl 2-oxo-3-(pyridin-2-yl)propanoate. This reaction is catalyzed by a class of enzymes known as ω-transaminases (ω-TAs), which are capable of acting on a wide range of substrates. mdpi.com The reaction follows a ping-pong bi-bi mechanism, where the enzyme's pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor accepts the amino group from an amino donor (such as isopropylamine, L-alanine, or D-alanine) and then transfers it to the keto-ester substrate. mdpi.com

The choice of the ω-transaminase is crucial as it determines the stereochemical outcome of the reaction, with different enzymes exhibiting either (R)- or (S)-selectivity. mdpi.com This allows for the production of either enantiomer of the target amino acid ester with high enantiomeric excess. To drive the reaction to completion, the equilibrium can be shifted by using a large excess of the amino donor or by removing the ketone byproduct. researchgate.net

Table 2: Key Aspects of Biocatalytic Synthesis via Transamination This table outlines the general strategy for the enzymatic synthesis of this compound.

| Component | Role and Description |

|---|---|

| Substrate | Methyl 2-oxo-3-(pyridin-2-yl)propanoate (prochiral keto-ester) |

| Enzyme | ω-Transaminase (ω-TA) with appropriate stereoselectivity ((R)- or (S)-selective) |

| Amino Donor | A simple amine or amino acid (e.g., Isopropylamine, L-Alanine, D-Alanine) |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Reaction Conditions | Aqueous buffer, mild pH and temperature (e.g., pH 7-9, 25-40 °C) |

| Product | Enantiomerically pure Methyl (R)- or (S)-2-amino-3-(pyridin-2-yl)propanoate |

While the direct biocatalytic synthesis of this compound is a highly attractive and green approach, its implementation is dependent on the availability of a suitable ω-transaminase with high activity and selectivity towards the specific keto-ester substrate. The synthesis of the precursor, methyl 2-oxo-3-(pyridin-2-yl)propanoate, can be achieved through various organic synthetic methods, such as the Claisen condensation of a pyridine-containing ester with a methyl oxalate.

Chemical Reactivity and Transformations of Methyl 2 Amino 3 Pyridin 2 Yl Propanoate

Reactions Involving the Alpha-Amino Group

The primary alpha-amino group in Methyl 2-amino-3-(pyridin-2-yl)propanoate is a key site for a variety of chemical modifications, including the formation of crucial linkages for peptide synthesis and the introduction of protecting groups to modulate its reactivity.

Formation of Amides, Ureas, and Other Nitrogen-Containing Linkages

The nucleophilic nature of the alpha-amino group allows for its facile acylation to form amide bonds, a cornerstone of peptide chemistry. This transformation is typically achieved by reacting the amino ester with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. A prominent example is the use of a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, in the synthesis of the anticoagulant drug Dabigatran. In this multi-step synthesis, an amide bond is formed by reacting the amino group with a substituted benzoic acid derivative. researchgate.netnih.govnih.gov The reaction is often facilitated by coupling agents like N,N'-carbonyldiimidazole (CDI), which activates the carboxylic acid. researchgate.netnih.gov

The formation of ureas from this compound can be accomplished by reacting the amino group with an isocyanate. rsc.orgnih.gov This reaction provides a straightforward method for introducing a urea (B33335) functionality, which is a common motif in many biologically active compounds. researchgate.net The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate.

Table 1: Representative Amide Formation Reactions

| Amine Reactant | Acylating Agent/Coupling Reagent | Product | Reference |

| Ethyl 3-(pyridin-2-ylamino)propanoate | 4-(Methylamino)-3-nitrobenzoyl chloride | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | nih.gov |

| Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | 2-(4-Cyanophenylamino)acetic acid / N,N'-Carbonyldiimidazole | Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | researchgate.netnih.gov |

Note: The table provides examples with a structurally related ethyl ester.

Protective Group Chemistry for Amino Functionalities

To achieve regioselective reactions at other sites of the molecule, the highly reactive alpha-amino group often needs to be temporarily protected. The most common protecting groups for amino acids are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate. orgsyn.orgsigmaaldrich.com This protection renders the amino group unreactive towards many nucleophiles and electrophiles. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). americanelements.com

The Fmoc group is another widely used protecting group, particularly in solid-phase peptide synthesis. It is introduced by reacting the amino ester with Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). nih.govrsc.orgchemicalbook.com The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine (B6355638). nih.gov The availability of Fmoc-3-(2-pyridyl)-L-alanine further highlights its utility in peptide synthesis. rsc.orgchemicalbook.com

Table 2: Common Protecting Groups for the Alpha-Amino Group

| Protecting Group | Reagent for Introduction | Deprotection Conditions | Reference |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | sigmaaldrich.comamericanelements.com |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Piperidine | nih.gov |

Reactions at the Ester Moiety

The methyl ester functionality of this compound is susceptible to nucleophilic attack, allowing for its conversion into other esters, amides, or the corresponding carboxylic acid.

Transesterification and Amidation Reactions

Transesterification , the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. While specific examples for this exact substrate are not prevalent in the searched literature, this is a general and well-established reaction for esters.

Amidation of the ester group can be accomplished by direct reaction with an amine. This reaction is typically less facile than the acylation of an amine and often requires heating or catalysis. A related process is described in a patent for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, where 2-aminopyridine (B139424) is reacted with ethyl acrylate. google.comnih.gov

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-(pyridin-2-yl)propanoic acid, under either acidic or basic conditions (saponification). nih.govbldpharm.com Basic hydrolysis is commonly carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. nih.gov Acid-catalyzed hydrolysis is typically performed by heating the ester in an aqueous acidic solution. The resulting carboxylic acid is a crucial intermediate for many synthetic applications, particularly for peptide synthesis where the carboxyl group needs to be activated for coupling with another amino acid. nih.gov

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in this compound possesses its own distinct reactivity, which can be exploited for further functionalization.

The pyridine nitrogen is basic and can be protonated or alkylated. More significantly, it can be oxidized to the corresponding N-oxide . This is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then undergo further reactions. researchgate.net

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution than benzene (B151609). When such reactions do occur, they are generally directed to the 3- and 5-positions. For instance, bromination of 2-aminopyridine derivatives has been studied, and it is expected that under forcing conditions, the pyridine ring of this compound could undergo similar transformations. researchgate.net Nitration of pyridine derivatives typically requires harsh conditions, such as treatment with a mixture of nitric and sulfuric acid. nih.gov

Table 3: Reactivity of the Pyridine Ring

| Reaction Type | Reagent | Product Type | General Reactivity |

| N-Oxidation | m-CPBA | Pyridine-N-oxide | The nitrogen atom is oxidized. |

| Electrophilic Bromination | Br₂ / Lewis Acid | Bromo-pyridine derivative | Substitution occurs at the 3- and/or 5-position. |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | Nitro-pyridine derivative | Requires harsh conditions; substitution at the 3- and/or 5-position. |

Functionalization via Electrophilic or Nucleophilic Substitution

The pyridine ring and the primary amino group are the primary sites for electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution:

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.orguoanbar.edu.iq The nitrogen atom deactivates the ring by inductively withdrawing electron density. uoanbar.edu.iq Electrophilic attack on the pyridine ring generally requires harsh conditions and typically occurs at the C-3 and C-5 positions, as attack at the C-2, C-4, or C-6 positions results in a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.org

In the case of this compound, the presence of the amino group at the C-2 position would normally be expected to activate the ring towards electrophilic substitution. However, under the strongly acidic conditions often required for these reactions (e.g., nitration or sulfonation), the basic nitrogen of the pyridine ring and the amino group will be protonated. This protonation leads to the formation of a pyridinium (B92312) ion and an ammonium (B1175870) group, both of which are strongly deactivating, further hindering electrophilic attack on the ring.

A common strategy to enhance the reactivity of pyridines towards electrophilic substitution is through the formation of the corresponding Pyridine N-oxide . biosynce.combhu.ac.in Oxidation of the pyridine nitrogen to an N-oxide increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. biosynce.combhu.ac.in For instance, nitration of pyridine-N-oxide readily yields 4-nitropyridine-N-oxide. bhu.ac.in Subsequent deoxygenation can then provide the substituted pyridine.

Nucleophilic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. This reactivity is enhanced by the presence of a good leaving group at these positions.

The amino group of this compound itself can act as a nucleophile. A key reaction is N-acylation , where the primary amino group attacks an acylating agent (such as an acid chloride or anhydride) to form an amide. This is a form of nucleophilic acyl substitution. For example, derivatives of this compound are used in the synthesis of more complex molecules where the amino group is acylated. sigmaaldrich.com

Another important reaction involving the amino group is its reaction with other electrophiles. For example, 2-aminopyridine derivatives can react with alkyl acrylates in a Michael addition-type reaction. acs.org

The table below summarizes the expected reactivity of the core functional groups in this compound towards substitution reactions.

| Functional Group | Type of Substitution | Reagents/Conditions | Expected Products |

| Pyridine Ring | Electrophilic Aromatic Substitution | Vigorous (e.g., fuming H₂SO₄/HNO₃) | 3- or 5-substituted derivatives |

| Pyridine N-oxide | Electrophilic Aromatic Substitution | Milder (e.g., H₂SO₄/HNO₃) | 4- or 6-substituted derivatives |

| Amino Group | Nucleophilic Acyl Substitution | Acyl halides, Anhydrides | N-acylated products |

| Amino Group | Michael Addition | α,β-Unsaturated carbonyls | β-amino ester derivatives |

Coordination Chemistry with Metal Centers

The pyridine ring, with its lone pair of electrons on the nitrogen atom, is a well-established ligand in coordination chemistry. digitellinc.comwikipedia.org The presence of additional donor atoms in this compound—specifically the nitrogen of the primary amino group and the carbonyl oxygen of the ester—allows it to function as a multidentate ligand, forming stable chelate complexes with a variety of metal centers.

This compound can act as a:

Monodentate ligand , coordinating solely through the pyridine nitrogen.

Bidentate ligand , forming a five-membered chelate ring by coordinating through the pyridine nitrogen and the amino nitrogen. This is a very common coordination mode for 2-aminomethylpyridine derivatives.

Tridentate ligand , where the carbonyl oxygen of the ester group also participates in coordination, leading to the formation of a second chelate ring.

The ability of pyridine derivatives to form stable complexes with metals is a key feature of their chemistry. rsc.org The specific coordination mode will depend on the metal ion, its preferred coordination geometry, the solvent, and the presence of other competing ligands. researchgate.net For instance, pyridylmethylamine ligands are known to form a variety of complexes with iron halides, with the resulting structure depending on the specific ligand and reaction conditions. researchgate.net

The table below outlines the potential coordination modes of this compound.

| Coordination Mode | Donor Atoms Involved | Potential Metal Centers |

| Monodentate | Pyridine Nitrogen | Most transition metals (e.g., Fe, Cu, Zn, Ru, Pd) |

| Bidentate (N,N') | Pyridine Nitrogen, Amino Nitrogen | Most transition metals (e.g., Fe, Cu, Zn, Ru, Pd) |

| Tridentate (N,N',O) | Pyridine Nitrogen, Amino Nitrogen, Ester Carbonyl Oxygen | Lanthanides, and some transition metals |

Redox Chemistry of the Compound

The redox chemistry of this compound involves both the pyridine ring and the potential for the entire molecule to act as a redox-active ligand in coordination complexes.

Oxidation:

The pyridine ring is generally resistant to oxidation, especially in acidic conditions where the nitrogen is protonated. biosynce.com However, under specific conditions, it can be oxidized. The most common oxidation reaction of pyridines is the formation of Pyridine N-oxides . wikipedia.orgbiosynce.com This is typically achieved using peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. biosynce.combhu.ac.in The formation of the N-oxide is a crucial transformation as it alters the electronic properties of the pyridine ring, facilitating other reactions as discussed previously. biosynce.combhu.ac.in

Reduction:

In contrast to its resistance to oxidation, the pyridine ring is more readily reduced than a benzene ring. biosynce.com Catalytic hydrogenation using catalysts such as nickel, palladium, or platinum is a common method to reduce the pyridine ring to a piperidine ring. uoanbar.edu.iq This transformation converts the aromatic heterocyclic system into a saturated one, significantly altering the compound's geometry and chemical properties.

Redox-Active Ligand Behavior:

Pyridine-containing ligands can also exhibit redox activity when coordinated to a metal center. nih.gov In some metal complexes, the pyridine ligand itself can be reduced or oxidized, leading to the formation of ligand-based radicals. This non-innocent behavior of the ligand can play a crucial role in the catalytic cycles of various chemical reactions. nih.gov While specific studies on the redox activity of this compound as a ligand are not extensively documented, its structural similarity to other redox-active pyridine-based ligands suggests it could participate in similar electron-transfer processes.

The expected redox reactions are summarized in the table below.

| Reaction Type | Reagents/Conditions | Product |

| Oxidation | Peroxy acids (e.g., m-CPBA), H₂O₂/CH₃COOH | Methyl 2-amino-3-(1-oxido-pyridin-1-ium-2-yl)propanoate (N-oxide) |

| Reduction | H₂ / Catalyst (e.g., Pd, Pt, Ni) | Methyl 2-amino-3-(piperidin-2-yl)propanoate |

Applications of Methyl 2 Amino 3 Pyridin 2 Yl Propanoate in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Enantioselective Routes

The inherent chirality of Methyl 2-amino-3-(pyridin-2-yl)propanoate makes it an attractive starting material for the synthesis of enantiomerically pure molecules. The stereocenter at the α-carbon serves as a crucial control element in asymmetric transformations, guiding the formation of new stereocenters with high fidelity.

Precursor for Stereodefined Heterocyclic Frameworks

The strategic placement of the amino and pyridyl functionalities in this compound facilitates its use as a precursor for a variety of stereodefined heterocyclic frameworks. The amino group can act as a nucleophile, while the pyridyl ring can participate in cyclization reactions, leading to the formation of fused and bridged ring systems with controlled stereochemistry.

One of the key transformations where this building block shows significant potential is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. nih.govwikipedia.org As a β-(pyridin-2-yl)ethylamine derivative, this compound is a suitable substrate for this reaction, offering a pathway to chiral tetrahydro-β-carboline and related alkaloid skeletons. The stereochemistry of the starting amino ester can direct the formation of the new stereocenter during the cyclization, providing access to enantiomerically enriched products. mdpi.com

Role in the Construction of Complex Organic Molecules

The utility of this compound extends to the total synthesis of complex and biologically active natural products. Its incorporation can introduce a key structural motif or serve as a scaffold upon which molecular complexity is built. For instance, derivatives of pyridylalanine are precursors in the synthesis of various alkaloids, a class of naturally occurring compounds with a broad range of physiological activities.

While specific examples detailing the use of this compound in the total synthesis of a named complex molecule are not extensively documented in readily available literature, its structural relationship to key intermediates in alkaloid synthesis highlights its potential. The asymmetric synthesis of piperidine (B6355638), pyrrolidine, and indolizidine alkaloids often relies on chiral amino acid-derived building blocks to establish the desired stereochemistry.

Synthesis of Heterocyclic Architectures

The presence of both a primary amine and a pyridine (B92270) ring within the same molecule makes this compound a powerful synthon for the construction of various heterocyclic architectures, particularly those containing multiple nitrogen atoms.

Derivatization to Imidazo[1,2-a]pyridine Systems and Related Heterocycles

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities and are considered privileged scaffolds in medicinal chemistry. The synthesis of these systems often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound or equivalent.

A stereoselective synthesis of methyl (S)-2-amino-3-(6-chloro-3-ethoxycarbonylimidazo[1,2-a]pyridin-2-yl)propanoate has been reported, which utilizes a derivative of the title compound. lmaleidykla.lt This highlights the role of the pyridylalanine core in accessing functionalized imidazo[1,2-a]pyridine-substituted amino acids. The general strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent with a bromomethyl-imidazo[1,2-a]pyridine derivative, which itself can be prepared from a 2-aminopyridine precursor. lmaleidykla.lt This approach underscores the potential of this compound derivatives as key components in the synthesis of these important heterocyclic systems.

Furthermore, the synthesis of other fused nitrogen heterocycles, such as triazinoquinazolinones and triazepinoquinazolinones, has been achieved using amino acids as starting materials, demonstrating the broader applicability of amino acid derivatives in constructing complex heterocyclic frameworks. nih.gov

Applications in the Construction of Nitrogen-Rich Scaffolds

The development of new methods for the synthesis of nitrogen-containing macrocycles is an area of significant interest due to their diverse applications in supramolecular chemistry, catalysis, and materials science. nih.gov Amino acids are valuable precursors for the synthesis of these macrocyclic structures. sigmaaldrich.com

While direct examples of the use of this compound in the synthesis of nitrogen-rich macrocycles are not prevalent in the literature, its structure lends itself to such applications. The amino and ester functionalities can be used for peptide bond formation, while the pyridyl nitrogen offers an additional site for coordination or further functionalization within a macrocyclic framework. The synthesis of pyridine-based macrocyclic peptides has been demonstrated to be inspired by their biosynthesis, showcasing the feasibility of incorporating pyridyl-containing amino acid residues into macrocyclic structures. nih.gov

Integration into Peptidomimetic Structures and Non-Natural Amino Acid Design

The modification of peptides to improve their therapeutic properties is a central goal in medicinal chemistry. The incorporation of non-natural amino acids, such as derivatives of this compound, is a key strategy in the design of peptidomimetics with enhanced stability, bioavailability, and receptor-binding affinity.

Aromatic and heteroaromatic ring-substituted unnatural α-amino acids are recognized as valuable tools for developing highly selective peptide ligands. lmaleidykla.lt The pyridyl moiety can influence the conformation of the peptide backbone and engage in specific interactions with biological targets.

A novel method for the chemoselective late-stage N-alkylation of pyridyl-alanine (Pal) residues within a peptide sequence has been developed. This demonstrates the utility of the pyridyl nitrogen as a handle for further functionalization, allowing for the construction of diverse and stable peptide conjugates. This approach can enhance the therapeutic properties of peptides, as demonstrated by the twofold enhancement in the antiproliferative activities of a p53 peptide inhibitor when conjugated with an RGD peptide via the N-alkylated pyridyl-alanine linker. The ability to introduce modifications at the pyridyl nitrogen of a pyridylalanine residue, such as that in this compound, opens up new avenues for creating sophisticated peptidomimetic structures.

Synthesis of Modified Peptide Chains Incorporating the Pyridyl Alanine Moiety

The integration of pyridylalanine into peptide chains is a key technique for modulating the physicochemical and biological properties of peptides. nbinno.com The pyridine ring's ability to engage in pi-stacking interactions, form hydrogen bonds, and coordinate with metals can significantly influence a peptide's secondary structure and its affinity for biological targets. nbinno.com This modification can lead to improved stability, bioavailability, and therapeutic efficacy. nbinno.com

A notable application is in the structural optimization of peptide hormones. For instance, the hormone glucagon (B607659) suffers from poor aqueous solubility and stability, which complicates its medicinal use. nih.govresearchgate.net Researchers have addressed this by incorporating pyridyl-alanine (Pal) residues into the glucagon sequence. nih.gov The substitution of natural aromatic amino acids with Pal was shown to enhance the aqueous solubility of glucagon analogues while preserving their biological activity. nih.govresearchgate.net One such analogue demonstrated superior biophysical characteristics, making it more suitable for medicinal applications. nih.gov

Table 1: Comparison of Native Glucagon and a Pyridyl Alanine-Modified Analogue

| Property | Native Glucagon | Gcg[3-Pal6,10,13, Aib16] Analogue | Source(s) |

|---|---|---|---|

| Key Residues | Natural Aromatic Amino Acids | 3-Pyridyl-alanine at positions 6, 10, 13 | nih.gov |

| Aqueous Solubility | Poor at neutral pH | Enhanced | nih.govresearchgate.net |

| Stability | Prone to fibrillation and aggregation | Enhanced | nih.govresearchgate.net |

| Biological Activity | Standard | Comparable pharmacology in treating hypoglycemia | nih.gov |

Beyond simple substitution, advanced methods have been developed for the late-stage functionalization of peptides containing pyridylalanine. A novel chemoselective peptide conjugation strategy, termed NAP (N-Alkylation of Pyridyl-alanine), allows for the modification of the pyridyl nitrogen in the peptide chain. nih.gov This method can be performed in solution or on a solid phase, providing an efficient way to create functionally diverse and stable N-alkylated peptide conjugates. nih.gov In one study, this technique was used to enhance the antiproliferative activity of a p53 peptide, which acts as an MDM2 inhibitor. nih.gov By conjugating it with an RGD peptide (a selective integrin binder) via the NAP method, the researchers achieved a two-fold increase in its efficacy. nih.gov

The synthesis of the pyridylalanine building blocks themselves has also seen significant advancements. Photoredox catalysis, for example, has been employed for the regiospecific conjugate addition of halogenated pyridines to dehydroalanine (B155165) derivatives, yielding a wide range of unnatural amino acids under mild conditions. researchgate.net

Design and Synthesis of Conformationally Restricted Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but often possess improved pharmacokinetic profiles, such as enhanced stability against proteolysis. nbinno.com A primary strategy in their design is to introduce conformational restrictions, which lock the molecule into its bioactive conformation, thereby increasing binding affinity and selectivity for its target. mdpi.comnih.gov The incorporation of constrained amino acids is a common approach to achieve this. mdpi.com

The pyridylalanine moiety, derived from this compound, is a valuable tool in the design of such conformationally restricted peptidomimetics. The rigid, aromatic nature of the pyridine ring can constrain the rotational freedom of the amino acid side chain (the χ torsional angles) and influence the local peptide backbone conformation. nbinno.commdpi.com This is critical as the biological activity of a peptide is dependent on the precise three-dimensional arrangement of its side chains. mdpi.com

The pyridine ring within the peptide structure can act as a scaffold, pre-organizing the peptide into a specific secondary structure and projecting the essential side chains in the correct orientation for receptor binding. nbinno.comnih.gov Furthermore, additional modifications to the peptide backbone, such as N-methylation adjacent to the pyridylalanine residue, can further limit conformational freedom by altering the cis-trans isomerization of the amide bond and reducing the number of hydrogen bond donors. nih.gov The synthesis of peptides containing such sterically hindered or N-alkylated amino acids can be challenging but is crucial for creating highly structured and potent peptidomimetics. google.com

Table 2: Strategies for Conformational Restriction in Peptidomimetics Using Pyridyl Alanine

| Strategy | Description | Impact on Peptide Structure | Source(s) |

|---|---|---|---|

| Side-Chain Scaffolding | The rigid pyridine ring limits the rotational freedom of the side chain (χ angles). | Pre-organizes the pharmacophore side chains into a bioactive conformation. | nbinno.commdpi.com |

| Backbone Modification | N-methylation of the amide bond adjacent to the pyridylalanine residue. | Reduces conformational flexibility of the peptide backbone and alters hydrogen-bonding patterns. | nih.gov |

| Secondary Structure Induction | The pyridyl moiety participates in non-covalent interactions (e.g., pi-stacking, H-bonding). | Influences and stabilizes local secondary structures like turns or helices. | nbinno.com |

| Peptide Stapling | Covalently linking the pyridylalanine side chain to another side chain in the peptide. | Creates a macrocyclic, conformationally constrained peptide with a stabilized secondary structure. | nih.gov |

By providing these structural constraints, intermediates like (S)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride (B599025) (a related isomer) are instrumental in the development of peptidomimetics with precisely engineered characteristics for therapeutic applications. nbinno.com

Computational and Theoretical Investigations of Methyl 2 Amino 3 Pyridin 2 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, properties, and reactivity from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine optimized molecular geometries, including bond lengths and angles, which correspond to the minimum energy conformation of a molecule. researchgate.netresearchgate.net For a molecule like Methyl 2-amino-3-(pyridin-2-yl)propanoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its three-dimensional structure with high accuracy. nih.govresearchgate.net These calculations provide the precise coordinates of each atom at the ground state, which are crucial for understanding its interactions and reactivity.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| Cα-Cβ | 1.54 | N-Cα-Cβ | 110.5 |

| Cα-N | 1.46 | Cα-Cβ-C(py) | 113.0 |

| Cα-C(O) | 1.52 | O=C-O(Me) | 125.0 |

| C=O | 1.21 | Cα-C(O)-O(Me) | 111.0 |

| C(py)-N(py) | 1.34 | C(py)-N(py)-C(py) | 117.0 |

The electronic structure, including the distribution of electron density, can also be thoroughly analyzed. DFT allows for the calculation of atomic charges, which helps in identifying electron-rich and electron-deficient regions within the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commalayajournal.org

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron. researchgate.net The energy of the LUMO is related to the electron affinity, the energy released when an electron is added. researchgate.net The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govmalayajournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These descriptors provide a quantitative measure of different aspects of a molecule's chemical behavior.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity to accept electrons. |

Computational studies on similar pyridine (B92270) derivatives have shown that the HOMO is often localized on the pyridine ring and the amino group, while the LUMO can be distributed over the pyridine and ester moieties. This distribution indicates that the pyridine nitrogen and the amino group are primary sites for electrophilic attack, while the ester group and parts of the pyridine ring are susceptible to nucleophilic attack.

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors identify the most reactive sites within a molecule. chemrxiv.org

Fukui Functions (f(r)) are used to describe the sensitivity of the chemical potential of a system to a change in the external potential. chemrxiv.org In simpler terms, they indicate where the electron density changes most when the total number of electrons is modified, thus highlighting sites susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), or radical attack. unam.mx

Molecular Electrostatic Potential (MEP) is a real physical property that can be determined computationally and provides a map of the charge distribution in a molecule. malayajournal.orgresearchgate.net The MEP surface plots the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-deficient regions. malayajournal.org

Negative Regions (Red/Yellow): These are electron-rich areas, characterized by a negative electrostatic potential. They are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. malayajournal.org

Positive Regions (Blue): These are electron-deficient areas with a positive electrostatic potential, indicating susceptibility to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. malayajournal.org

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, an MEP map would likely show negative potential around the pyridine nitrogen and the carbonyl oxygen, marking them as sites for electrophilic interaction. Positive potential would be expected around the amino group's hydrogen atoms, making them potential sites for hydrogen bonding.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to find the stable conformers (energy minima) and the energy barriers for interconversion between them. researchgate.net This is achieved by calculating the potential energy surface (PES), which maps the molecule's energy as a function of one or more geometric parameters, such as torsion angles. researchgate.netmdpi.com

For this compound, key rotations would occur around the Cα-Cβ and Cβ-C(pyridine) bonds. By systematically rotating these bonds and calculating the energy at each step, a PES can be generated. The minima on this surface represent the most stable conformations, which are stabilized by factors like hydrogen bonding or hindered by steric repulsion. The peaks on the surface represent transition states between conformers, and their height determines the activation energy for conformational change. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its biological activity and interactions.

Computational Modeling of Reaction Mechanisms Involving the Compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. By mapping the energy changes along the reaction coordinate, a detailed energy profile can be constructed.

For example, the mechanism of a reaction involving this compound, such as the hydrolysis of the ester group or the acylation of the amino group, could be investigated. DFT calculations can be used to locate the transition state structure for the rate-determining step. The calculated activation energy (the energy difference between the reactants and the transition state) can then be used to predict the reaction rate, providing theoretical validation for a proposed mechanism.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated using DFT. These theoretical frequencies often correspond well with experimental IR spectra, aiding in the assignment of specific absorption bands to particular molecular vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These theoretical values are valuable for interpreting complex experimental NMR spectra.

UV-Visible Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT). nih.gov These calculations predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions, such as π→π* and n→π*, helping to interpret UV-Vis spectra. materialsciencejournal.org

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 Amino 3 Pyridin 2 Yl Propanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For Methyl 2-amino-3-(pyridin-2-yl)propanoate, a combination of ¹H, ¹³C, and 2D NMR techniques provides a complete picture of its proton and carbon framework and their connectivity.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the pyridine (B92270) ring protons, the aliphatic chain protons (α-CH and β-CH₂), the amino group (NH₂), and the methyl ester (OCH₃) protons.

The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The specific shifts and coupling patterns allow for the unambiguous assignment of each pyridine proton. The α-proton, being adjacent to both the amino and carbonyl groups, would resonate at a characteristic shift, while the β-methylene protons would show a distinct signal coupled to the α-proton. The methyl ester protons are expected to appear as a sharp singlet, typically around δ 3.7 ppm. nih.gov The amino protons often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Based on data from analogous structures like 2-Amino-3-picoline chemicalbook.com and other pyridine derivatives, a predicted ¹H NMR data table is presented below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predicted based on analogous structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-6 | ~8.5 | Doublet (d) | ~4.8 |

| Pyridine H-4 | ~7.7 | Triplet of doublets (td) | ~7.7, 1.8 |

| Pyridine H-5 | ~7.2 | Doublet of doublets (dd) | ~7.5, 4.8 |

| Pyridine H-3 | ~7.1 | Doublet (d) | ~7.8 |

| Alpha-CH | ~4.0 | Triplet (t) | ~6.5 |

| Beta-CH₂ | ~3.2 | Doublet (d) | ~6.5 |

| Amino-NH₂ | Variable | Broad Singlet (br s) | N/A |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is the most deshielded, appearing far downfield (δ 170-175 ppm). st-andrews.ac.uk The carbons of the pyridine ring resonate in the aromatic region (δ 120-160 ppm). The α-carbon (C-2) and β-carbon (C-3) of the propanoate chain appear in the aliphatic region, with the α-carbon being further downfield due to its attachment to the nitrogen and carbonyl group. The methyl ester carbon is typically found around δ 52 ppm. nih.gov

Analysis of related structures allows for the prediction of chemical shifts, providing a tool for structural confirmation. scielo.br

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on analogous structures. Actual values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~173 |

| Pyridine C-2 | ~158 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~137 |

| Pyridine C-3 | ~124 |

| Pyridine C-5 | ~122 |

| Alpha-C (C-2) | ~55 |

| Methyl Ester-OCH₃ | ~52 |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring and, crucially, between the α-CH and the β-CH₂ protons, confirming the amino acid side chain structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). This technique would definitively link each proton signal to its corresponding carbon signal (e.g., the α-proton to the α-carbon, the methyl protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for piecing together the molecular fragments. For instance, HMBC would show correlations from the β-CH₂ protons to the pyridine ring carbons (C-2 and C-3), and from the α-CH proton to the ester carbonyl carbon, confirming the attachment of the side chain to both the pyridine ring and the propanoate moiety. st-andrews.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group would appear around 1735-1750 cm⁻¹. st-andrews.ac.uk

C=C and C=N Stretching: Vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. scielo.br

C-O Stretching: The C-O bond of the ester group would show strong absorptions in the 1100-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information. While specific Raman data for the title compound is scarce, studies on related molecules like 2-amino-3-methylpyridine (B33374) show characteristic ring breathing modes that are useful for identification. researchgate.net

Interactive Data Table: Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Broad |

| Ester (R-COOR') | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Pyridine Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₂N₂O₂), the calculated exact mass is 180.0899. sigmaaldrich.com The dihydrochloride (B599025) salt form, (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride (C₉H₁₄Cl₂N₂O₂), has a calculated exact mass of 252.0432. nih.gov

HRMS also provides information about the molecule's structure through analysis of its fragmentation patterns upon ionization. Key fragmentation pathways for this compound would likely include:

Loss of the methoxycarbonyl group (•COOCH₃) to give a characteristic fragment ion.

Cleavage of the bond between the α- and β-carbons, leading to fragments representing the pyridine-methylene unit and the amino-ester portion.

Fragmentation of the pyridine ring itself.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and stereochemistry.

While no crystal structure has been published for this compound itself, data from a complex derivative, Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, provides insight into the typical geometry of the pyridin-2-ylamino moiety. researchgate.net In the reported structure, the benzene (B151609) and pyridine rings are significantly twisted relative to each other. The crystal packing is stabilized by a network of hydrogen bonds. researchgate.net

If a single crystal of this compound were analyzed, SCXRD would confirm the connectivity established by NMR and provide key stereochemical information, such as the conformation of the propanoate side chain relative to the pyridine ring and the details of intermolecular interactions (e.g., hydrogen bonding involving the amino group and pyridine nitrogen) in the solid state.

Determination of Absolute Configuration and Crystal Lattice Parameters

The absolute configuration of a chiral molecule is a critical aspect of its three-dimensional structure. However, for this compound and its investigated derivative, information regarding the determination of the absolute configuration was not available in the provided search results.

The crystal structure of the derivative, Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, has been determined by single-crystal X-ray diffraction. iucr.org The compound crystallizes in the triclinic space group Pī. iucr.org The crystal lattice parameters, which define the size and shape of the unit cell, were determined at a temperature of 293 K. iucr.org

Table 1: Crystal Lattice Parameters of Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate iucr.org

| Crystal Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.3380 (17) |

| b (Å) | 10.435 (2) |

| c (Å) | 10.885 (2) |

| α (°) | 102.95 (3) |

| β (°) | 97.94 (3) |

| γ (°) | 97.51 (3) |

| Volume (ų) | 901.2 (3) |

| Z | 2 |

| Radiation Type | Mo Kα |

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles provides a detailed picture of the molecular geometry. For the derivative Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, some of these structural details have been reported. iucr.org

Table 2: Selected Bond Lengths for Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate iucr.org

| Bond | Length (Å) |

|---|---|

| N2–C5 | 1.386 (3) |

The analysis of the bond lengths within the aminobenzoyl moiety reveals electronic effects. The N2–C5 bond is slightly shorter than the N1–C4 bond, suggesting that the –NH–CH3 group has a stronger electron-donating effect compared to the –NH2 group, which results in a shorter bond length. iucr.org

Table 3: Selected Torsion Angles for Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate iucr.org

| Angle | Value (°) |

|---|

Further conformational details are provided by the dihedral angles between the mean plane of the C15/C14/N3 fragment and the aromatic rings, which are 83.5 (3)° with the pyridine ring and 56.0 (3)° with the benzene ring. iucr.org

Intermolecular Interactions and Supramolecular Architectures of Methyl 2 Amino 3 Pyridin 2 Yl Propanoate

Hydrogen Bonding Networks in the Solid State

The molecular structure of methyl 2-amino-3-(pyridin-2-yl)propanoate contains both hydrogen bond donors (the -NH2 group) and acceptors (the pyridine (B92270) nitrogen, the carbonyl oxygen, and the ester oxygen). This functionality suggests that hydrogen bonding will be a dominant force in its crystal packing. In the crystal structures of related 2-aminopyridine (B139424) derivatives, extensive N—H⋯N hydrogen-bonding interactions are commonly observed, often forming chains or more complex two-dimensional networks. nih.gov For instance, in N′-aminopyridine-2-carboximidamide, molecules are linked by such interactions into a two-dimensional network. nih.gov

It is highly probable that the amino group of this compound would engage in hydrogen bonding with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of robust supramolecular synthons. Additionally, the amino group and potentially the C-H bonds can act as donors to the oxygen atoms of the methyl propanoate group. In salts of aminopyrimidine derivatives, N-H⋯O hydrogen bonds are primary interactions. nih.gov The interplay of these different hydrogen bonds would likely result in a complex and stable three-dimensional architecture. Theoretical studies on 2-aminopyridine and its derivatives in the presence of a hydrogen-donating solvent have shown that intermolecular hydrogen bonds are strengthened in the excited state. nih.gov

| Potential Hydrogen Bond Interactions | Donor | Acceptor | Expected Motif |

| N—H⋯N | Amino Group (-NH₂) | Pyridine Nitrogen | Chains, Dimers |

| N—H⋯O | Amino Group (-NH₂) | Carbonyl Oxygen (C=O) | Sheets, Layers |

| C—H⋯O | Pyridine/Alkyl C-H | Carbonyl Oxygen (C=O) | Network Stabilization |

| C—H⋯N | Pyridine/Alkyl C-H | Pyridine Nitrogen | Network Stabilization |

π-Stacking Interactions Involving Aromatic Rings

The pyridine ring in this compound is expected to participate in π-stacking interactions, which are a significant stabilizing force in the crystal packing of many aromatic compounds. These interactions typically occur in a parallel-displaced or T-shaped geometry. Computational studies on heteroaromatic π-stacking have shown that the interaction energy is sensitive to the relative orientation of the rings. nih.govacs.org

| Type of π-Interaction | Interacting Moieties | Typical Geometry | Estimated Interaction Energy |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | Parallel-Displaced | -2 to -5 kcal/mol |

| C-H/π | Alkyl C-H ↔ Pyridine Ring | T-shaped | -1 to -3 kcal/mol |

Analysis of Weak Intermolecular Forces and Their Contribution to Crystal Packing

Beyond the dominant hydrogen bonding and π-stacking, a variety of weaker intermolecular forces are expected to contribute to the crystal packing of this compound. These include dipole-dipole interactions arising from the polar functional groups (ester and amino groups) and van der Waals forces.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantitative Assessment of Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. This method allows for the partitioning of the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.

For a molecule like this compound, the Hirshfeld surface would reveal distinct regions corresponding to different types of intermolecular contacts. The two-dimensional fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface (di and de), provides a quantitative summary of the intermolecular interactions.

In the Hirshfeld surface analysis of related aminopyridine-containing crystal structures, the fingerprint plots typically show significant contributions from H···H, C···H/H···C, and N···H/H···N contacts. For example, in an iron(II) halide complex of an aminopyridine, H···H interactions accounted for the largest portion of the fingerprint plot (76.4%), followed by C–H···π (12.3%) and Br···H/H···Br (10%) contacts. mdpi.com A similar analysis of a cadmium(II) complex with a bis(pyridin-2-ylmethyl)amino ligand showed dominant H···H (51.2%), Cl···H/H···Cl (13.9%), C···H/H···C (12.3%), and S···H/H···S (11.8%) interactions.

Based on these examples, a hypothetical Hirshfeld surface analysis for this compound would likely show the following distribution of contacts:

| Interaction Type | Typical Percentage Contribution (Hypothetical) | Visual Cue on d_norm Surface |

| H···H | 40-50% | Dispersed white and blue regions |

| N···H/H···N | 15-25% | Sharp red spots (strong hydrogen bonds) |

| O···H/H···O | 15-25% | Red spots (hydrogen bonds) |

| C···H/H···C | 10-15% | "Wings" on the fingerprint plot |

| C···C (π-stacking) | 5-10% | Flat green/blue regions on curvedness surface |

Emerging Research Frontiers and Future Perspectives for Methyl 2 Amino 3 Pyridin 2 Yl Propanoate

Development of Novel Catalytic Systems for Enantioselective Synthesis

The biological and chemical properties of chiral molecules are often dictated by their absolute stereochemistry. Consequently, the development of efficient methods for the enantioselective synthesis of Methyl 2-amino-3-(pyridin-2-yl)propanoate is a critical research frontier. While specific catalytic systems for this exact molecule are not extensively documented, research on analogous α-amino acids provides a clear roadmap for future investigations. The goal is to achieve high yields and excellent enantiomeric excess (e.e.) while minimizing waste and complex purification steps.

Future research is directed towards the design and application of sophisticated catalytic systems. Key areas of exploration include:

Transition-Metal Catalysis: Phase-transfer catalysts, particularly those based on chiral palladium, nickel, or copper complexes, are promising for the asymmetric alkylation of glycine (B1666218) Schiff bases with 2-(halomethyl)pyridine derivatives.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives or chiral phosphoric acids, offer a metal-free alternative for asymmetric reactions, including Michael additions or Mannich-type reactions, to construct the pyridylalanine scaffold.

Biocatalysis: The use of engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could provide a highly selective and environmentally benign route to the chiral amine core.

A key synthetic challenge is the diastereoselective alkylation using chiral auxiliaries, such as oxazolidinones, a method that has proven successful for related propionic acid derivatives. nih.gov The development of catalytic, rather than stoichiometric, chiral methods remains a primary objective.

| Catalytic Approach | Catalyst Example | Potential Reaction Type | Anticipated Advantage |

|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts | Alkylation of Glycine Imines | Operational simplicity, mild conditions |

| Transition-Metal Organocatalysis | Chiral Pd(II) or Cu(II) Complexes | Asymmetric C-H activation/functionalization | High turnover numbers, high enantioselectivity |

| Enzyme Catalysis | Engineered Transaminases | Reductive amination of a keto-acid precursor | Exceptional selectivity, green chemistry |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acids (CPAs) | Asymmetric Mannich Reaction | Metal-free, high enantiocontrol |

Expansion of its Synthetic Utility Towards Functionally Diverse Molecular Scaffolds

The true value of this compound lies in its potential as a versatile building block. Each functional group—the primary amine, the methyl ester, and the pyridine (B92270) ring—serves as a synthetic handle for elaboration into more complex and functionally diverse molecules. Its role as an intermediate in the synthesis of pharmaceuticals, such as the thrombin inhibitor Dabigatran etexilate from the related precursor ethyl 3-(pyridin-2-ylamino)propanoate, highlights the industrial relevance of such scaffolds. google.comchemicalbook.com

Future research will likely focus on leveraging this reactivity:

Peptide Synthesis: The compound can be incorporated into peptides to create peptidomimetics with unique conformational constraints or metal-binding properties conferred by the pyridyl side chain. Standard ester hydrolysis followed by N-protection would prepare it for solid-phase or solution-phase peptide synthesis. mdpi.com

Heterocyclic Chemistry: The amino acid backbone can be used as a template to construct novel heterocyclic systems. For example, condensation reactions involving the amine and ester could lead to the formation of diketopiperazines or other complex fused-ring systems.

Ligand Development: The pyridine nitrogen and the amino acid functionality make it an ideal candidate for the synthesis of novel chiral ligands for asymmetric catalysis. Coordination to a metal center could create catalysts for a wide range of transformations.

| Reactive Site | Reaction Type | Resulting Scaffold/Product Class | Potential Application |

|---|---|---|---|

| Amine (NH2) | Acylation / Sulfonylation | Amides, Sulfonamides | Bioactive molecules, functional polymers |

| Methyl Ester (COOMe) | Hydrolysis / Amidation | Carboxylic Acids, Amides | Peptide synthesis, drug intermediates |

| Pyridine Ring | N-Oxidation / Quaternization | Pyridine N-oxides, Pyridinium (B92312) salts | Modulating electronic properties, catalysis |

| Multiple Sites | Intramolecular Cyclization | Lactams, Fused Heterocycles | Novel pharmaceutical scaffolds |

Exploration in Advanced Materials Science (e.g., Self-Assembling Systems, Covalent Organic Frameworks)

The confluence of hydrogen-bonding capabilities (amine), π-stacking interactions (pyridine ring), and coordinative potential (pyridine nitrogen) makes this compound an attractive building block for supramolecular chemistry and advanced materials.

Self-Assembling Systems: Amino acids and their derivatives are known to self-assemble into ordered nanostructures through non-covalent interactions like hydrogen bonding and hydrophobic forces. nih.gov The presence of the aromatic pyridine ring can enhance these interactions through π-π stacking, a phenomenon observed in the self-assembly of other aromatic-peptide conjugates. acs.orgnih.gov Future work could explore how this specific molecule assembles in solution, potentially forming hydrogels, nanofibers, or vesicles for applications in drug delivery or tissue engineering.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers constructed from organic building blocks. The inclusion of nitrogen-containing heterocycles like pyridine into COF skeletons has been shown to create materials with enhanced functionality, such as high-performance adsorbents and battery materials. nih.govrsc.orgrsc.org this compound, after suitable modification to bear multiple reactive sites, could serve as a chiral, functional monomer for the construction of novel 2D or 3D COFs. The inherent chirality could lead to materials for enantioselective separations or asymmetric catalysis, while the pyridyl units can act as active sites for gas storage or pollutant capture. acs.org The use of flexible building blocks in COFs is an emerging area that can lead to dynamic materials with interesting properties like breathing motions. nih.gov

| Material Type | Key Molecular Feature | Driving Interaction | Potential Application |

|---|---|---|---|

| Self-Assembled Hydrogels | Amine, Carboxyl (post-hydrolysis) | Hydrogen Bonding, Hydrophobic Effects | Biomaterials, Drug Delivery |

| Chiral Covalent Organic Frameworks (COFs) | Chiral Center, Pyridine Ring | Covalent Bonds (framework), π-π Stacking | Enantioselective Separation, Heterogeneous Catalysis |

| Coordination Polymers | Pyridine Nitrogen | Metal-Ligand Coordination | Sensors, Gas Storage |

Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the behavior of molecules, accelerating the design of new derivatives without costly and time-consuming trial-and-error synthesis. DFT studies on analogous pyridinyl and amino acid structures have successfully elucidated electronic properties, reactivity, and intermolecular interactions. rsc.orgacs.orgijcce.ac.ir

Applying these methods to this compound can guide future research by:

Mapping Reactivity: Calculating frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) maps can predict the most likely sites for electrophilic and nucleophilic attack, guiding its use in synthesis. ijcce.ac.ir

Designing Functional Derivatives: The electronic properties of the pyridine ring can be tuned by adding electron-donating or electron-withdrawing groups. DFT calculations can predict how these modifications will affect the molecule's properties, for instance, in creating novel fluorophores with charge-transfer characteristics for sensing applications. acs.org

Modeling Supramolecular Assembly: Computational models can simulate the non-covalent interactions (hydrogen bonding, π-stacking) that govern self-assembly and the formation of materials like COFs, helping to design building blocks that will form desired structures. rsc.orgnih.gov

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Expect peaks for the pyridine ring (δ 7.2–8.5 ppm), methyl ester (δ 3.6–3.8 ppm), and amine protons (δ 1.5–2.5 ppm, depending on protonation state) .

- ¹³C NMR : Key signals include the ester carbonyl (δ ~170 ppm) and pyridine carbons (δ ~120–150 ppm) .

- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and NH₂/NH bends (~1600 cm⁻¹) .

- Mass Spectrometry : HRMS-ESI can confirm molecular weight (e.g., [M+H]+ calculated for C₉H₁₁N₂O₂: 179.0821) .

How can molecular docking tools like AutoDock Vina predict the biological targets of this compound?

Q. Advanced Research Focus

- Workflow :

- Protein Preparation : Retrieve target structures (e.g., enzymes, receptors) from the PDB. Preprocess using tools like AutoDockTools to add hydrogens and charges.

- Ligand Preparation : Generate 3D conformers of the compound and assign Gasteiger charges.

- Docking Parameters : Use a grid box size of 20–25 ų centered on the binding site. Run multithreaded calculations for efficiency .